trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid
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Overview
Description
trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent functionalization. Common reagents used in these steps include benzyloxycarbonyl chloride, tert-butyldiphenylsilyl chloride, and various catalysts and solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of pyrrolidine compounds are often studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicine, compounds similar to trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid may be investigated for their therapeutic potential, including anti-inflammatory, antiviral, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, catalysts, or as building blocks for more complex chemical entities.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- trans-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid
- trans-1-(tert-Butyldiphenylsilyloxy)-4-hydroxypyrrolidine-3-carboxylic acid
- trans-1-(Benzyloxycarbonyl)-4-(tert-butyldimethylsilyloxy)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid lies in its specific functional groups and stereochemistry, which can impart distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C29H33NO5Si |
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Molecular Weight |
503.7 g/mol |
IUPAC Name |
(3S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C29H33NO5Si/c1-29(2,3)36(23-15-9-5-10-16-23,24-17-11-6-12-18-24)35-26-20-30(19-25(26)27(31)32)28(33)34-21-22-13-7-4-8-14-22/h4-18,25-26H,19-21H2,1-3H3,(H,31,32)/t25-,26-/m0/s1 |
InChI Key |
QMOYQRDGRVZYEY-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CN(C[C@@H]3C(=O)O)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CN(CC3C(=O)O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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